3-Chloro-2,6-difluorobenzyl alcohol
Overview
Description
3-Chloro-2,6-difluorobenzyl alcohol is an organic compound with the molecular formula C7H5ClF2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method is the reaction of 3-chloro-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction conditions usually involve maintaining the temperature at room temperature and stirring the mixture for several hours until the reduction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: NaBH4, LiAlH4.
Substitution: SOCl2, PBr3.
Major Products Formed
Oxidation: 3-Chloro-2,6-difluorobenzaldehyde.
Reduction: 3-Chloro-2,6-difluorobenzylamine.
Substitution: 3-Chloro-2,6-difluorobenzyl chloride.
Scientific Research Applications
3-Chloro-2,6-difluorobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl alcohol: Similar in structure but lacks the chlorine atom.
3-Chloro-2,6-difluorobenzaldehyde: An oxidized form of the compound.
3-Chloro-2,6-difluorobenzylamine: A reduced form of the compound.
Uniqueness
3-Chloro-2,6-difluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRZAAZABAKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373908 | |
Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-35-6 | |
Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252004-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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